3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal
Description
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core fused with a conjugated α,β-unsaturated aldehyde (enal) moiety. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors .
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal |
InChI |
InChI=1S/C10H8N2O/c13-6-2-3-8-7-12-10-9(8)4-1-5-11-10/h1-7H,(H,11,12)/b3-2+ |
InChI Key |
RDMTVCWAVRTNEQ-NSCUHMNNSA-N |
Isomeric SMILES |
C1=CC2=C(NC=C2/C=C/C=O)N=C1 |
Canonical SMILES |
C1=CC2=C(NC=C2C=CC=O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal typically involves multi-step organic reactions. One common method involves the reaction of pyrrolo[2,3-b]pyridine with an appropriate aldehyde under basic conditions. The reaction is usually carried out in methanol with potassium hydroxide as the base, and the mixture is stirred at 50°C for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid.
Reduction: 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer properties, particularly in targeting fibroblast growth factor receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal is primarily due to its interaction with specific molecular targets. For instance, it can inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Core Scaffold Modifications
The pyrrolo[2,3-b]pyridine core is conserved across several derivatives, but substituents and side-chain functionalities vary significantly:
Key Observations :
- Electrophilic vs. Ionizable Groups: The enal group in the target compound contrasts with ionizable carboxylic acids (e.g., propanoic acid derivatives) or guanidines in analogs. This difference impacts solubility and reactivity. Hydrochloride salts (e.g., 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid HCl) enhance water solubility compared to the neutral enal form .
- Substituent Effects : Methylation (e.g., 1-methyl-pyrrolopyridine in ) may improve metabolic stability by blocking oxidative degradation sites.
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) and carboxylic acid derivatives () are likely more water-soluble than the enal form due to ionizable groups.
- Molecular Weight : Most analogs fall within 250–500 g/mol, adhering to Lipinski’s rule for drug-likeness. Exceptions include complex hybrids like the triazolo-pyridazine derivative in (MW ~400 g/mol).
Biological Activity
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure and Properties
- Molecular Formula : C10H10N2O
- Molecular Weight : 174.20 g/mol
- SMILES Notation : C=CC(=O)C1=C(NC=N1)C=CC=N
Biological Activity Overview
The compound has been investigated for its cytotoxic effects against various cancer cell lines, as well as its potential as an anti-inflammatory agent. The following sections detail specific studies that highlight these activities.
Cytotoxic Activity
A significant body of research has focused on the cytotoxic properties of this compound. For instance:
- Study Findings : A study published in 2019 identified several derivatives of 1H-pyrrolo[2,3-b]pyridine, including this compound, which exhibited notable cytotoxic activity against cancer cells. The mechanism was linked to the inhibition of the HGF/MET signaling pathway, which is crucial in tumor progression and metastasis .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may modulate inflammatory pathways effectively.
- Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers in vitro, suggesting a protective role against inflammation-related damage .
Table 2: Anti-inflammatory Effects
| Assay Type | Result | Reference |
|---|---|---|
| TNF-α Inhibition | IC50 = 25 µM | |
| IL-6 Reduction | 30% inhibition at 50 µM | |
| NO Production Inhibition | 40% reduction at 20 µM |
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- Case Study on Lung Cancer :
- Inflammatory Disease Model :
Q & A
Q. What are common synthetic routes for 3-substituted pyrrolo[2,3-b]pyridine derivatives?
Synthesis typically involves cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) and functional group transformations. For example:
- Sonogashira Coupling : 3-Iodo-pyrrolo[2,3-b]pyridine derivatives react with terminal alkynes (e.g., 4-fluorophenylethyne) using Pd catalysts to introduce alkynyl groups at the 3-position .
- Suzuki-Miyaura Coupling : Boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) are coupled with halogenated pyrrolo[2,3-b]pyridines under Pd(PPh₃)₄ catalysis in toluene/EtOH at 105°C .
- Methylation : NaH/MeI in THF is used for N-methylation of the pyrrole nitrogen .
Q. How is NMR spectroscopy employed to characterize pyrrolo[2,3-b]pyridine derivatives?
- ¹H NMR : Key peaks include aromatic protons (δ 6.8–8.5 ppm), ethynyl protons (δ 3.1–3.3 ppm for -C≡CH), and methyl/methoxy groups (δ 2.5–3.9 ppm). For example, compound 21e shows distinct signals for dimethoxyphenyl (δ 3.85 ppm) and fluorophenyl groups .
- ¹³C NMR : Confirms carbonyl (δ 165–185 ppm) and alkyne (δ 80–100 ppm) carbons. Substituent electronic effects are evident in chemical shift variations .
Q. What are typical substituents introduced at the 3- and 5-positions, and how do they influence reactivity?
- 3-Position : Electron-withdrawing groups (e.g., -CN, -COPh) enhance electrophilic substitution at the 5-position. For example, 3-benzoyl derivatives undergo regioselective bromination .
- 5-Position : Bulky substituents (e.g., 3,4-dimethoxyphenyl) sterically hinder cross-coupling reactions, reducing yields (36–37% for 21e vs. 75% for simpler derivatives) .
Advanced Questions
Q. How can low yields in Sonogashira couplings of pyrrolo[2,3-b]pyridines be addressed?
- Catalyst Optimization : Use PdCl₂(PPh₃)₂ with CuI co-catalysis to improve alkyne activation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates.
- Purification : Silica gel chromatography (ethyl acetate/hexane) resolves byproducts from alkynylated products .
Q. What strategies mitigate regioselectivity challenges in iodination reactions?
- Directed Iodination : N-Tosyl protection (e.g., compound 16 ) directs iodination to the 3-position using N-iodosuccinimide in acetone, achieving 92% yield .
- Temperature Control : Low temperatures (0°C) minimize polyiodination .
Q. How can Suzuki-Miyaura cross-couplings be optimized for sterically hindered pyrrolo[2,3-b]pyridines?
- Microwave Assistance : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves yields for bulky arylboronic acids .
- Ligand Screening : Bulky ligands (e.g., SPhos) enhance catalytic activity for hindered substrates .
Q. How do contradictions in biological activity data (e.g., kinase inhibition) arise, and how are they resolved?
- Assay Variability : IC₅₀ values (e.g., 2.4–63 µM for GSK-3β inhibitors) depend on assay conditions (ATP concentration, enzyme source) .
- Structural Confounders : Minor substituent changes (e.g., -OH vs. -OCH₃) drastically alter binding affinity. Molecular docking studies clarify SAR trends .
Q. What methodologies resolve conflicting spectral data interpretations?
- 2D NMR : HSQC and HMBC correlations distinguish between regioisomers (e.g., 3- vs. 5-substituted products) .
- X-ray Crystallography : Definitive structural assignment for ambiguous cases (e.g., nitro-group positioning in compound 23 ) .
Q. What strategies improve aqueous solubility of pyrrolo[2,3-b]pyridine derivatives for in vivo studies?
Q. How are structure-activity relationship (SAR) studies designed for kinase inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
